molecular formula C15H13N3O3 B6166815 5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 943820-70-0

5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B6166815
CAS No.: 943820-70-0
M. Wt: 283.3
InChI Key:
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Description

5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a furan ring, a pyridine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the oxazole ring through cyclization reactions. The furan and pyridine rings are introduced through nucleophilic substitution and coupling reactions. Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxazole ring can produce 1,2-oxazolidine derivatives .

Scientific Research Applications

5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(furan-2-yl)-N-[2-(pyridin-3-yl)ethyl]-1,2-oxazole-3-carboxamide is unique due to its combination of furan, pyridine, and oxazole rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

943820-70-0

Molecular Formula

C15H13N3O3

Molecular Weight

283.3

Purity

95

Origin of Product

United States

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